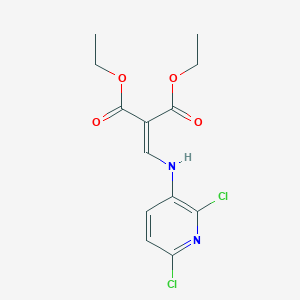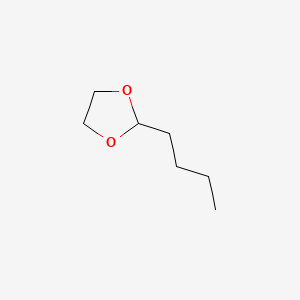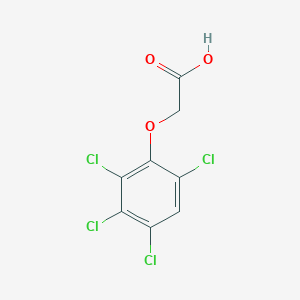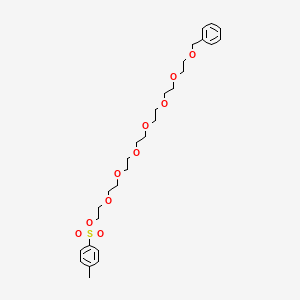
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is a chemical compound with the molecular formula C13H14Cl2N2O4 and a molecular weight of 333.174 g/mol . It is a derivative of malonic acid and contains a pyridine ring substituted with chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate typically involves the reaction of diethyl malonate with 2,6-dichloro-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aminopyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under acidic or basic conditions, the compound can undergo decarboxylation to form simpler products.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the synthesis of the compound.
Hydrochloric Acid: Used for hydrolysis reactions.
Heat: Applied during decarboxylation reactions.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and decarboxylated derivatives.
Aplicaciones Científicas De Investigación
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl (2-pyridylaminomethylene)malonate: A related compound with a pyridine ring but without chlorine substitutions.
Diethyl (6-amino-2-pyridylaminomethylene)malonate: Another derivative with an amino group on the pyridine ring.
Uniqueness
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is unique due to the presence of chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.
Propiedades
Número CAS |
139087-02-8 |
|---|---|
Fórmula molecular |
C13H14Cl2N2O4 |
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
diethyl 2-[[(2,6-dichloropyridin-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)8(13(19)21-4-2)7-16-9-5-6-10(14)17-11(9)15/h5-7,16H,3-4H2,1-2H3 |
Clave InChI |
HAWCRNYPYOYBBF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)

![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)


![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)






